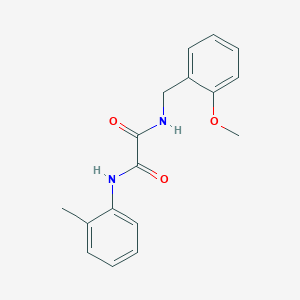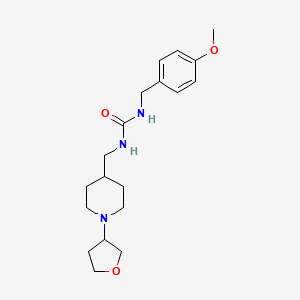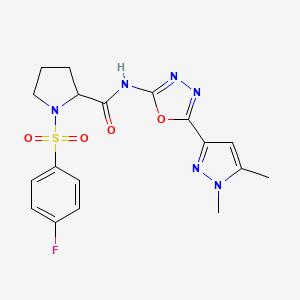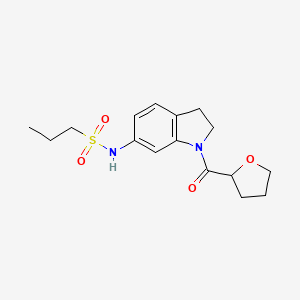
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide”, there are general methods for synthesizing indole-sulfonamide derivatives . These methods involve the reaction of sodium triacetoxyborohydride, N-alkyl piperazines, and titanium isopropoxide with the derivatives of substituted N-alkyl acetyl indoxyl .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide, as part of the sulfonamide derivatives, has shown potential in inhibiting carbonic anhydrase (CA) isozymes. Such compounds are of interest due to their implications in various physiological and pathological events, including diuretic, antiglaucoma, antiobesity, and anticancer applications. Sulfonamides derived from indanes and tetralines, closely related to the compound , have demonstrated significant inhibitory effects against human carbonic anhydrase isozymes, showcasing their potential in medical chemistry for the treatment and management of diseases associated with carbonic anhydrase activity (Akbaba et al., 2014).
Green and Efficient Synthesis
The compound's relevance extends to its potential role in green chemistry, particularly in the synthesis of sulfonamides. A study highlights a novel and environmentally benign method for the direct coupling of sulfonamides and alcohols, facilitated by nanostructured catalysts. This process emphasizes the importance of such compounds in the development of more sustainable and efficient chemical synthesis processes, often yielding high isolated returns and demonstrating the magnetic properties of the catalyst system for product isolation and catalyst recycling (Shi et al., 2009).
Advanced Catalytic Applications
Moreover, this compound, through its structural framework, contributes to the advancement of catalytic applications, including the promotion of synthesis reactions under solvent-free conditions. For instance, novel N-sulfonated Brönsted acidic catalysts have been introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, highlighting the utility of such compounds in facilitating complex chemical reactions (Goli-Jolodar et al., 2016).
Antimicrobial Evaluation
In addition to their role in catalysis and enzyme inhibition, sulfonamide derivatives, including those structurally related to this compound, have been evaluated for antimicrobial properties. The introduction of sulfonate groups into heterocyclic molecules, as demonstrated in some studies, enhances water solubility and anionic character, potentially offering new avenues for antimicrobial agent development (Fadda et al., 2016).
Propiedades
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-2-10-23(20,21)17-13-6-5-12-7-8-18(14(12)11-13)16(19)15-4-3-9-22-15/h5-6,11,15,17H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUDQXZMCUTBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CCCO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-cycloheptyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875443.png)

![Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2875446.png)

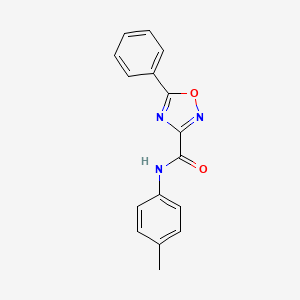
![3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2875449.png)
![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2875450.png)

![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)
